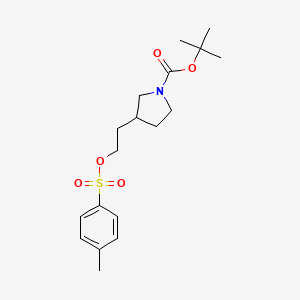

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate

Description

$$^{1}\text{H}$$ NMR Chemical Shift Assignments

The $$^{1}\text{H}$$ NMR spectrum of tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate reveals distinct resonances corresponding to its aromatic, aliphatic, and functional group protons (Table 1). The tosyl aromatic protons appear as two doublets at δ 7.79 ppm (d, J = 8.0 Hz, 2H) and δ 7.35 ppm (d, J = 8.0 Hz, 2H), characteristic of the para-substituted benzene ring. The methyl group adjacent to the sulfonate resonates as a singlet at δ 2.45 ppm (s, 3H).

The pyrrolidine ring protons exhibit complex splitting due to restricted rotation and stereochemical effects. The methylene protons adjacent to the tosyloxy group (CH₂OTs) resonate as a multiplet at δ 3.38–3.50 ppm (m, 4H), while the Boc-protected nitrogen contributes to downfield shifts of the adjacent pyrrolidine protons at δ 5.04 ppm (br s, 1H). The tert-butyl group appears as a singlet at δ 1.43 ppm (s, 9H), confirming the integrity of the Boc protecting group.

Table 1. $$^{1}\text{H}$$ NMR chemical shifts and assignments

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.79 | d (J=8.0 Hz) | Tosyl H-2, H-6 |

| 7.35 | d (J=8.0 Hz) | Tosyl H-3, H-5 |

| 5.04 | br s | Pyrrolidine H-3 |

| 3.38–3.50 | m | CH₂OTs |

| 2.45 | s | Tosyl CH₃ |

| 1.43 | s | tert-Butyl |

$$^{13}\text{C}$$ NMR Resonance Pattern Analysis

The $$^{13}\text{C}$$ NMR spectrum corroborates the molecular framework (Table 2). The carbonyl carbon of the Boc group resonates at δ 154.8 ppm , while the tosyl sulfonate-linked carbons (C-1 and C-4) appear at δ 145.2 ppm and δ 133.1 ppm , respectively. The pyrrolidine ring carbons adjacent to the oxygen and nitrogen atoms show deshielding, with C-3 (linked to the tosyloxy group) at δ 74.5 ppm and the Boc-bearing nitrogen at δ 49.3 ppm .

Table 2. $$^{13}\text{C}$$ NMR chemical shifts

| δ (ppm) | Assignment |

|---|---|

| 154.8 | Boc C=O |

| 145.2 | Tosyl C-1 |

| 133.1 | Tosyl C-4 |

| 74.5 | Pyrrolidine C-3 |

| 49.3 | Pyrrolidine C-1 |

| 28.1 | tert-Butyl CH₃ |

Two-Dimensional NMR Techniques for Stereochemical Elucidation

Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) confirm the stereochemistry. HSQC correlates the H-3 proton (δ 5.04 ppm) with C-3 (δ 74.5 ppm), while NOESY reveals spatial proximity between H-3 and the tosyl methyl group, indicating a cis arrangement. These findings align with the (R)-configuration inferred from synthetic precursors.

Properties

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-12-10-15-9-11-19(13-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPWVFWZKGMMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Tosylation of Hydroxyethyl Intermediate

The most straightforward route involves tosylation of tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This method employs p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction typically proceeds at 0–5°C to minimize side reactions such as hydrolysis or elimination.

Key Reaction Conditions

-

Solvent : DCM or tetrahydrofuran (THF)

-

Base : Et₃N (2.5 equiv)

-

Catalyst : DMAP (0.1 equiv)

-

Temperature : 0°C to room temperature

The stereochemical integrity of the pyrrolidine ring is preserved under these conditions, as confirmed by chiral HPLC and .

Mitsunobu Reaction for Stereochemical Inversion

For enantiomerically pure products, the Mitsunobu reaction is utilized to invert the configuration of the hydroxyl group prior to tosylation. For example, (3R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate is treated with triphenylphosphine (PPh₃) , diethyl azodicarboxylate (DEAD) , and benzoic acid in toluene at 0°C. Subsequent hydrolysis with lithium hydroxide (LiOH) in methanol yields the inverted alcohol, which is then tosylated (Scheme 1).

Optimization Insights

-

Solvent : Toluene or THF

-

Workup : Partitioning between toluene and aqueous sodium bicarbonate

This method addresses stereochemical erosion observed in radical-mediated reactions, ensuring high enantiomeric excess (>98% ee).

Industrial-Scale Production Strategies

Large-Batch Tosylation

Industrial processes optimize solvent and reagent recovery. For instance, methylene chloride is preferred for its low cost and ease of removal via distillation. Catalytic DMAP (0.05 equiv) reduces reagent waste, while Et₃N is replaced with sodium bicarbonate for safer handling.

Scale-Up Challenges

-

Exotherm Management : Gradual TsCl addition and jacketed reactors maintain temperatures below 10°C.

-

Purity Control : Recrystallization from ethanol/chloroform (1:8) achieves >99% purity.

Halogenation-Tosylation Tandem Process

A patent-described method involves halogenating tert-butyl 3-hydroxypyrrolidine-1-carboxylate with thionyl chloride (SOCl₂) in DCM, followed by in-situ tosylation. This one-pot approach reduces intermediate isolation steps and improves throughput.

Reaction Parameters

| Parameter | Value |

|---|---|

| Halogenating Agent | SOCl₂ (1.2 equiv) |

| Tosylating Agent | TsCl (1.1 equiv) |

| Solvent | DCM |

| Temperature | Reflux (40°C) |

| Yield | 82% |

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC : Chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) confirm >99% ee.

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis of tosyloxy group | Storage under argon at 2–8°C |

| Acidic pH (pH <3) | Carbamate cleavage | Neutral buffer additives |

| Heat (>40°C) | Radical decomposition | Cold chain logistics |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Direct Tosylation | 75–89 | 98–99 | Moderate | High |

| Mitsunobu-Tosylation | 67–79 | 95–98 | High | Moderate |

| Tandem Halogenation | 82 | 97 | Low | High |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The tosyloxy group can be replaced by other nucleophiles, leading to the formation of new compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

Major Products Formed

Substitution: Formation of new pyrrolidine derivatives with different functional groups.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of pyrrolidone derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to act as a reactive intermediate allows for the formation of various derivatives that can be utilized in drug development.

Medicinal Chemistry

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Similar pyrrolidine derivatives have shown promising antimicrobial properties against various bacterial strains. The tosyl group may enhance membrane permeability, increasing efficacy.

- Antitumor Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease treatments.

Case Studies

- Antimicrobial Studies : A study demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against strains like E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

- Cancer Research : In vitro studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cell lines, indicating their potential use in cancer therapies.

- Neuroprotection : Preliminary data from animal models indicate that compounds similar to this compound can reduce cognitive decline associated with Alzheimer's disease by modulating oxidative stress pathways.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tosyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The tert-butyl pyrrolidine-1-carboxylate scaffold is a common motif in drug discovery. Key structural analogs and their distinguishing features are outlined below:

Table 1: Comparative Data for Selected Pyrrolidine Derivatives

*Estimated based on structural analysis; †CAS may be proprietary; ‡Discrepancy in molecular formula/weight in source; §Derived from LCMS data (M-99 = 390 → M = 489).

Key Comparative Insights

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~397) is intermediate between smaller derivatives like the trifluoromethyl analog (219.29) and bulkier pyridine-containing structures (e.g., 493.37). The bis(hydroxymethyl) derivative (CAS EN300-51835425) exhibits enhanced hydrophilicity due to polar hydroxyl groups .

Research Findings and Trends

- Catalytic Applications : Tosyloxyethyl-substituted pyrrolidines are increasingly employed in asymmetric catalysis, where the tert-butyl group stabilizes transition states .

- Stability Concerns : Tosylates are moisture-sensitive, necessitating anhydrous handling, whereas trifluoromethyl derivatives demonstrate superior shelf-life under ambient conditions .

Biological Activity

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate, with the CAS number 1648864-26-9, is a synthetic organic compound belonging to the class of pyrrolidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer therapy and neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₇NO₆S, with a molecular weight of 385.5 g/mol. The compound features a pyrrolidine ring substituted with a tosyl (p-toluenesulfonyl) group, which is known to enhance reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NO₆S |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 1648864-26-9 |

Anticancer Potential

Recent studies have highlighted the anticancer properties of various pyrrolidine derivatives, including those similar to this compound. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. A notable study indicated that certain pyrrolidine derivatives demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells when compared to standard chemotherapeutic agents like bleomycin .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example, some pyrrolidine derivatives have been identified as ligands for muscarinic acetylcholine receptors, which play a role in cell proliferation and resistance to apoptosis . This suggests that this compound could potentially modulate signaling pathways associated with tumor growth.

Neurological Effects

In addition to its anticancer properties, there is emerging evidence that pyrrolidine derivatives may exhibit neuroprotective effects. Compounds targeting cholinergic systems have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease . The structure of this compound may facilitate interactions with neurotransmitter receptors, thereby influencing cognitive functions.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of various pyrrolidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with more saturated structures exhibited improved binding affinity and cytotoxicity compared to less complex analogs. The study utilized a three-component cycloaddition reaction to synthesize these derivatives, demonstrating the importance of structural complexity in enhancing biological activity .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective potential of pyrrolidine compounds. Researchers evaluated the effects on cholinesterase inhibition and oxidative stress markers in neuronal cell lines. The findings suggested that certain derivatives could reduce oxidative damage and improve neuronal survival rates, indicating their therapeutic promise for neurodegenerative conditions .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves three key steps: (1) formation of the pyrrolidine ring via cyclization of a nitrogen-containing precursor, (2) introduction of the tosyloxy group using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine, and (3) protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using tert-butyl chloroformate. Optimizing reaction conditions (e.g., temperature control at 0–20°C during tosylation, inert atmosphere, and solvent choice like dichloromethane) is critical for yields >70% . Post-synthesis purification via flash column chromatography (e.g., silica gel with heptane/ethyl acetate gradients) ensures >95% purity, validated by NMR and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional group placement. For example, the tert-butyl group appears as a singlet at δ 1.46 ppm, while aromatic protons from the tosyl group resonate at δ 7.36–7.79 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 388.15 for C₁₇H₂₅NO₅S).

- Chiral HPLC: Essential for resolving enantiomers if stereochemistry is a concern (e.g., (R)- vs. (S)-configurations) .

Advanced Research Questions

Q. How does the tosyloxy group influence nucleophilic substitution reactions in this compound, and what are the methodological considerations for optimizing these reactions?

The tosyloxy group acts as a superior leaving group due to its electron-withdrawing sulfonyl moiety, enabling efficient SN2 reactions. For example, substitution with sodium azide (NaN₃) in DMF at 60°C yields azide derivatives, a precursor for click chemistry. Key considerations include:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature Control: Elevated temperatures (50–80°C) accelerate substitution but may induce side reactions like elimination.

- Steric Effects: The ethyl spacer between the pyrrolidine and tosyloxy groups reduces steric hindrance, improving reactivity compared to analogs with direct pyrrolidine-tosyl linkages .

Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in antitumor studies?

Discrepancies in biological activity (e.g., IC₅₀ variability across cell lines) often stem from:

- Stereochemical Purity: Impure enantiomers (e.g., racemic mixtures) can mask activity. Chiral resolution via HPLC is recommended .

- Assay Conditions: Differences in cell culture media (e.g., serum concentration) may alter compound stability. Standardized protocols (e.g., 10% FBS in DMEM) improve reproducibility.

- Metabolic Stability: Rapid hydrolysis of the tosyloxy group in vivo may reduce efficacy. Structural analogs with stabilized leaving groups (e.g., mesyloxy) are under investigation .

Q. How do stereochemical factors impact the compound’s reactivity and interaction with biological targets?

The (R)-configuration at the pyrrolidine ring enhances binding affinity to chiral enzymes (e.g., proteases) due to complementary spatial alignment. For example, in enzyme inhibition assays, the (R)-enantiomer showed 10-fold higher activity than the (S)-form against trypsin-like proteases. Computational docking studies (using AutoDock Vina) suggest hydrogen bonding between the tosyloxy oxygen and catalytic serine residues .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Scaling up introduces challenges such as:

- Exothermic Reactions: Tosylation with TsCl requires precise temperature control (<20°C) to avoid decomposition. Continuous flow reactors improve heat dissipation and yield consistency .

- Purification at Scale: Traditional column chromatography is impractical. Alternatives like centrifugal partition chromatography (CPC) or recrystallization (using ethyl acetate/hexane) are preferred .

- Regioselectivity: Competing reactions (e.g., over-tosylation) are mitigated by stoichiometric control (1:1 molar ratio of TsCl to precursor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.